Foromacidin C
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Overview
Description
Foromacidin C, also known as Spiramycin III, is an antibiotic within the erythromycin/carbomycin group of compounds. It is a natural product derived from the bacterium Streptomyces ambofaciens. This compound is part of the macrolide class of antibiotics, which are known for their broad-spectrum antibacterial activity .
Preparation Methods
Foromacidin C is typically produced through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is then subjected to various purification steps to isolate the compound. Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply .
Chemical Reactions Analysis
Foromacidin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the carbonyl groups within the structure.
Scientific Research Applications
Foromacidin C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrolide antibiotics.
Biology: It serves as a tool for investigating bacterial protein synthesis.
Medicine: this compound is used to treat various bacterial infections, including those caused by and species.
Industry: It is employed in veterinary medicine to treat infections in livestock .
Mechanism of Action
Foromacidin C exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The molecular targets involved include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Foromacidin C is similar to other macrolide antibiotics such as erythromycin and azithromycin. it is unique in its specific spectrum of activity and its pharmacokinetic properties. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Clarithromycin: Used for its enhanced activity against certain bacterial strains
Properties
CAS No. |
889888-56-6 |
---|---|
Molecular Formula |
C46H78N2O15 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 |
InChI Key |
HSZLKTCKAYXVBX-DCAGQSADSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Origin of Product |
United States |
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